molecular formula C16H22N2O2 B563034 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione CAS No. 102842-51-3

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

Cat. No.: B563034
CAS No.: 102842-51-3
M. Wt: 274.364
InChI Key: VBMMNCUKXRDGAZ-UHFFFAOYSA-N
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Description

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a chemical compound with the molecular formula C16H22N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with dipropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully monitored, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoline-2,3-dione derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMMNCUKXRDGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145538
Record name SKF-96266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102842-51-3
Record name SKF-96266
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102842513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF-96266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-96266
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYS2T4IOIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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